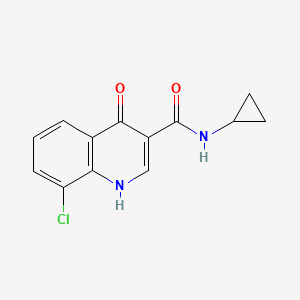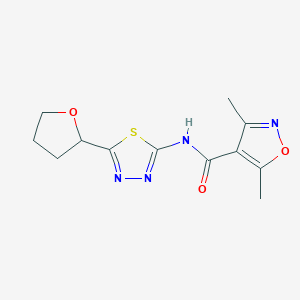
(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-6-(trifluoromethoxy)quinoline, which can be synthesized through the reaction of 4-hydroxyquinoline with trifluoromethoxy reagents under controlled conditions . The quinoline derivative is then subjected to further functionalization to introduce the pyrrolidin-1-yl methanone group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the pyrrolidin-1-yl methanone moiety.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of (4-Hydroxy-6-(trifluoromethoxy)quinolin-3-yl)(pyrrolidin-1-yl)methanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H13F3N2O3 |
|---|---|
Molecular Weight |
326.27 g/mol |
IUPAC Name |
3-(pyrrolidine-1-carbonyl)-6-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C15H13F3N2O3/c16-15(17,18)23-9-3-4-12-10(7-9)13(21)11(8-19-12)14(22)20-5-1-2-6-20/h3-4,7-8H,1-2,5-6H2,(H,19,21) |
InChI Key |
PPPWDNGCXKDPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B12183445.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12183452.png)
![(3-Methoxypropyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B12183463.png)



![3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12183482.png)
![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12183490.png)
![4-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12183495.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B12183505.png)
![3,4-Dichloro-2-methoxy-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12183513.png)
